4-(2-Chlorophenyl)-4-oxobutanoic acid 4-(2-Chlorophenyl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 106263-50-7
VCID: VC20751166
InChI: InChI=1S/C10H9ClO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
SMILES: C1=CC=C(C(=C1)C(=O)CCC(=O)O)Cl
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol

4-(2-Chlorophenyl)-4-oxobutanoic acid

CAS No.: 106263-50-7

Cat. No.: VC20751166

Molecular Formula: C10H9ClO3

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chlorophenyl)-4-oxobutanoic acid - 106263-50-7

Specification

CAS No. 106263-50-7
Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
IUPAC Name 4-(2-chlorophenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C10H9ClO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Standard InChI Key JIFTXSSZTRPMNW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)CCC(=O)O)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)CCC(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

4-(2-Chlorophenyl)-4-oxobutanoic acid is an organic compound characterized by a butanoic acid backbone with a ketone group at the fourth carbon and a chlorophenyl substituent at the second position of the phenyl ring . This compound is also known as 4-(2-Chlorophenyl)-4-oxobutyric acid in some literature and commercial sources . The presence of the chloro group at the ortho position of the phenyl ring contributes to its unique structural and chemical properties.

Physical and Chemical Properties

The physical and chemical properties of 4-(2-Chlorophenyl)-4-oxobutanoic acid contribute to its behavior in various chemical reactions and potential applications. The compound typically exists as a solid at room temperature and exhibits characteristics typical of carboxylic acids combined with aromatic properties .

Physical Properties

Based on available data, the compound presents the following physical characteristics:

PropertyValue
Physical StateSolid
Molecular Weight212.63 g/mol
Purity (Commercial)95-97%

Chemical Characteristics

The compound's chemical behavior is largely determined by its functional groups:

  • The carboxylic acid group (-COOH) imparts acidic properties, allowing it to participate in acid-base reactions and form salts with appropriate bases .

  • The ketone group provides sites for nucleophilic addition reactions.

  • The chlorophenyl moiety influences its reactivity, solubility, and potentially its biological activity .

The compound demonstrates solubility in organic solvents, reflecting its hydrophobic characteristics due to the aromatic chlorophenyl group .

Chemical Reactivity and Functional Group Chemistry

The chemical reactivity of 4-(2-Chlorophenyl)-4-oxobutanoic acid is determined by its functional groups, which can participate in various chemical transformations.

Analytical Methods and Characterization

Chromatographic Techniques

Purification and analysis of this compound and similar derivatives often employ:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Column chromatography for isolation from reaction mixtures

Applications and Biological Activity

Related Compounds and Their Applications

Related compounds with similar structural features have demonstrated various applications:

  • Related phenylacetamide compounds have been studied as FFA2R modulators that can affect neutrophil activity, suggesting potential applications in inflammation research .

  • 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid, which shares the oxobutanoic acid backbone with different substituents, has been cataloged in chemical databases suggesting research interest .

Structure-Activity Relationships

The position of the chloro substituent (ortho position) on the phenyl ring likely influences the compound's:

  • Steric properties and molecular conformation

  • Electronic distribution and reactivity patterns

  • Potential interactions with biological targets

Comparison with related compounds such as 4-(2-furyl)-4-oxobutanoic acid (CAS: 10564-00-8) provides insight into how heteroaromatic versus chloroaromatic substituents affect physical properties :

CompoundMolecular WeightBoiling PointLogP
4-(2-furyl)-4-oxobutanoic acid168.15 g/mol363.2°C at 760 mmHg1.33
4-(2-Chlorophenyl)-4-oxobutanoic acid212.63 g/molNot specified in available dataNot specified in available data

Current Research Trends

Current research involving compounds with similar structural features focuses on:

  • Development of receptor modulators, as seen with phenylacetamide compounds that act as positive FFA2R modulators

  • Investigation of structure-activity relationships in aromatic and heteroaromatic oxobutanoic acid derivatives

  • Exploration of synthetic methodologies to produce these compounds efficiently

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